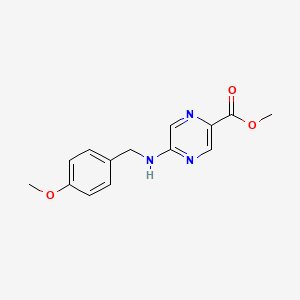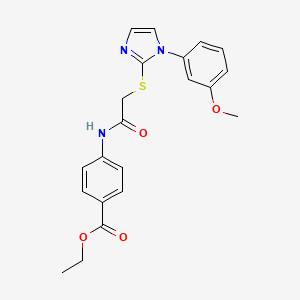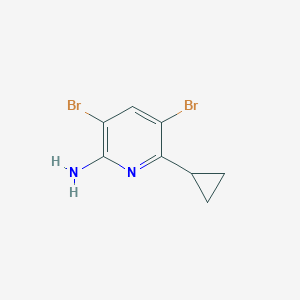
Methyl 5-((4-methoxybenzyl)amino)pyrazine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 5-((4-methoxybenzyl)amino)pyrazine-2-carboxylate” is a chemical compound with the molecular formula C14H15N3O3 . It is a white solid that is stored at temperatures between 0-5°C . The IUPAC name for this compound is “methyl 5-((4-methoxybenzyl)amino)pyrazine-2-carboxylate” and its InChI code is "1S/C14H15N3O3/c1-19-11-5-3-10(4-6-11)7-16-13-9-15-12(8-17-13)14(18)20-2/h3-6,8-9H,7H2,1-2H3,(H,16,17)" .
Molecular Structure Analysis
The molecular structure of “Methyl 5-((4-methoxybenzyl)amino)pyrazine-2-carboxylate” can be analyzed based on its InChI code. The InChI code provides a standard way to encode the molecular structure using text, which can be helpful for database searches .Chemical Reactions Analysis
While specific chemical reactions involving “Methyl 5-((4-methoxybenzyl)amino)pyrazine-2-carboxylate” are not available, reactions at the benzylic position are common in similar compounds. These can include free radical bromination, nucleophilic substitution, and oxidation .Physical And Chemical Properties Analysis
“Methyl 5-((4-methoxybenzyl)amino)pyrazine-2-carboxylate” is a white solid with a molecular weight of 273.29 . It is stored at temperatures between 0-5°C .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Methyl 5-((4-methoxybenzyl)amino)pyrazine-2-carboxylate exhibits antimicrobial properties. Researchers have investigated its effectiveness against bacterial strains such as Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Staphylococcus epidermidis, and Bacillus subtilis, as well as yeasts like Candida albicans and Saccharomyces cerevisiae . Further studies could explore its mechanism of action and potential clinical applications.
Eigenschaften
IUPAC Name |
methyl 5-[(4-methoxyphenyl)methylamino]pyrazine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-19-11-5-3-10(4-6-11)7-16-13-9-15-12(8-17-13)14(18)20-2/h3-6,8-9H,7H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNALCWXJSSHVQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=NC=C(N=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-((4-methoxybenzyl)amino)pyrazine-2-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-[(2-Fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B3011634.png)
![N-methyl-2-[(5-nitroimidazo[2,1-b][1,3]thiazol-6-yl)sulfanyl]acetamide](/img/structure/B3011635.png)

![N-(3,4-dimethoxyphenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide](/img/structure/B3011637.png)

![3-chloro-N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide](/img/structure/B3011642.png)

![N-(2,4-difluorophenyl)-2-[methyl(prop-2-yn-1-yl)amino]acetamide](/img/structure/B3011646.png)





